molecular formula C14H19BN2O3 B13613670 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoxalin-2(1H)-one

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B13613670
M. Wt: 274.13 g/mol
InChI Key: KUXKLJUALXFXIO-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that features a boronic ester group and a tetrahydroquinoxalinone core

Properties

Molecular Formula

C14H19BN2O3

Molecular Weight

274.13 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)9-6-5-7-10-12(9)17-11(18)8-16-10/h5-7,16H,8H2,1-4H3,(H,17,18)

InChI Key

KUXKLJUALXFXIO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)NCC(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the formation of the boronic ester group through a reaction with pinacolborane. The process often requires a palladium catalyst and is carried out under inert conditions to prevent oxidation . The reaction conditions usually involve moderate temperatures and the use of solvents like dioxane .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced quinoxalinone derivatives.

    Substitution: Aryl-substituted quinoxalinone derivatives.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its combination of a boronic ester group and a tetrahydroquinoxalinone core This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic esters

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